molecular formula C10H17IN2O B2655622 3-(butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole CAS No. 1855951-30-2

3-(butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole

Cat. No.: B2655622
CAS No.: 1855951-30-2
M. Wt: 308.163
InChI Key: JGEPYPGWGQBGPY-UHFFFAOYSA-N
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Description

3-(butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This specific compound features a butoxymethyl group at the 3-position, an ethyl group at the 1-position, and an iodine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole typically involves multi-step organic reactions. One common method is the alkylation of a pyrazole derivative. The process may start with the preparation of 1-ethyl-4-iodo-1H-pyrazole, followed by the introduction of the butoxymethyl group through nucleophilic substitution reactions. The reaction conditions often involve the use of bases such as potassium carbonate or sodium hydride in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The iodine atom at the 4-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazole, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3-(butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the butoxymethyl group can influence its binding affinity and specificity. The compound may also participate in signaling pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(butoxymethyl)-1-ethyl-4-chloro-1H-pyrazole: Similar structure but with a chlorine atom instead of iodine.

    3-(butoxymethyl)-1-ethyl-4-bromo-1H-pyrazole: Similar structure but with a bromine atom instead of iodine.

    3-(methoxymethyl)-1-ethyl-4-iodo-1H-pyrazole: Similar structure but with a methoxymethyl group instead of butoxymethyl.

Uniqueness

The presence of the iodine atom in 3-(butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole makes it unique compared to its chloro and bromo analogs. Iodine is larger and more polarizable, which can affect the compound’s reactivity and interactions with other molecules. The butoxymethyl group also provides distinct steric and electronic properties, influencing the compound’s behavior in chemical reactions and biological systems.

Properties

IUPAC Name

3-(butoxymethyl)-1-ethyl-4-iodopyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17IN2O/c1-3-5-6-14-8-10-9(11)7-13(4-2)12-10/h7H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGEPYPGWGQBGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=NN(C=C1I)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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